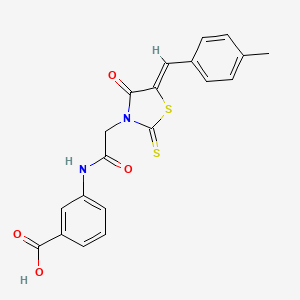

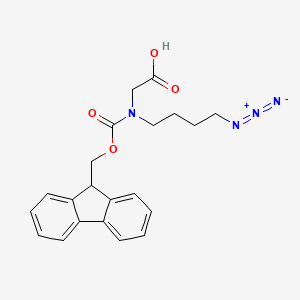

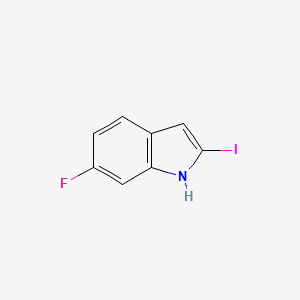

![molecular formula C25H21BrN2O5 B2404561 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate CAS No. 361159-11-7](/img/structure/B2404561.png)

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group that was synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis

The molecular formula of this compound is C16H13NO4 . Unfortunately, the specific structural details are not available in the retrieved sources.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This is followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones .Physical And Chemical Properties Analysis

The molecular weight of this compound is 283.28 . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified in the retrieved sources .Scientific Research Applications

Synthesis and Biological Screening

This compound is involved in the synthesis of derivatives under the Buchwald–Hartwig conditions. Such derivatives have been investigated for their potential anticancer activities, particularly against A549 and HT29 cell lines. Compound 18b, a derivative, showed interesting anticancer activities (Nowak et al., 2014).

Chemical Structure Analysis

The title compound was synthesized by reducing the Schiff base from acenaphthenequinone and ethyl-4-aminobenzoate. Its dihedral angle between the planar 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system and the benzene ring was analyzed, contributing to the understanding of its molecular structure (Chan et al., 2010).

Chemosensor Development

Derivatives of this compound have been synthesized and utilized in creating new chemosensor systems. These systems showed high selectivity in the determination of anions, signifying their importance in analytical chemistry and potential application in various scientific fields (Толпыгин et al., 2013).

Fluorescence Studies

Novel fluorophores based on derivatives of this compound have been designed and studied for their fluorescence in different organic solvents. These studies are significant for applications in molecular biology and biochemistry, especially in labelling and tracking of biological molecules (Singh & Singh, 2007).

Future Directions

The future directions for this compound could involve further investigation into its chemosensor properties, as some compounds in the same series have shown high selectivity in the determination of anions . Additionally, further functionalization of the free amino groups could lead to the synthesis of new derivatives with potential applications.

Mechanism of Action

Target of Action

It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series have been used as chemosensor systems . These systems are designed to interact with specific ions or molecules, suggesting that the compound may have a similar target interaction profile.

Mode of Action

It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series exhibit their effects through a mechanism known as the pet (photoinduced electron transfer) effect . This involves the transfer of an electron from the compound to its target upon exposure to light, leading to a change in the properties of both the compound and the target .

Biochemical Pathways

It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series can affect the fluorescence properties of various cations . This suggests that the compound may interact with biochemical pathways involving these cations.

Pharmacokinetics

It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series have been designed with triisopropylsilylethynyl groups to increase their solubility and crystallinity . This suggests that the compound may have similar properties, which could impact its bioavailability.

Result of Action

It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series can cause changes in the fluorescence properties of various cations . This suggests that the compound may have a similar effect, leading to changes in the optical properties of the target.

Action Environment

It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series can exhibit different properties depending on the presence of light . This suggests that the compound may also be sensitive to environmental factors such as light exposure.

Properties

IUPAC Name |

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-bromobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrN2O5/c26-20-7-2-1-4-16(20)25(31)33-15-12-28-23(29)18-6-3-5-17-21(27-10-13-32-14-11-27)9-8-19(22(17)18)24(28)30/h1-9H,10-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYHYYLHZDGFRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=CC=C5Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

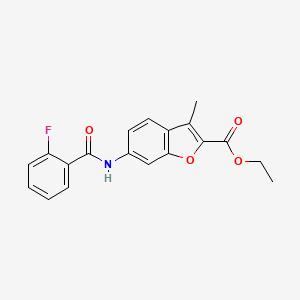

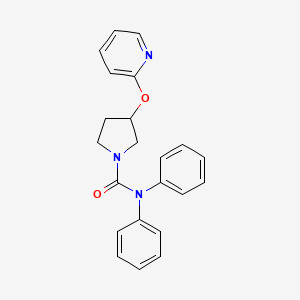

![(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2404479.png)

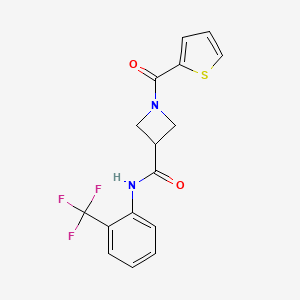

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2404483.png)

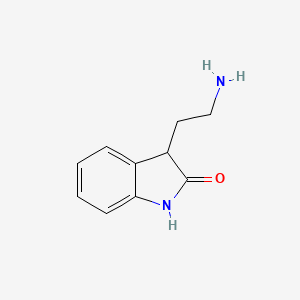

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2404484.png)

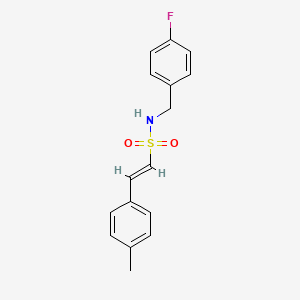

![2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2404489.png)

![2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2404498.png)